UCD74A Hydrochloride
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Overview
Description
UCD74A Hydrochloride is a cell-impermeant homolog of UCD38B and acts as an inhibitor of urokinase plasminogen activator (uPA). This compound is primarily used in scientific research due to its specific inhibitory properties.
Preparation Methods
Chemical Reactions Analysis
UCD74A Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
UCD74A Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in cellular studies to inhibit urokinase plasminogen activator, which plays a role in cell migration and tissue remodeling.
Medicine: Investigated for its potential therapeutic effects in conditions where inhibition of urokinase plasminogen activator is beneficial, such as cancer metastasis.
Industry: Utilized in the development of new chemical processes and products.
Mechanism of Action
UCD74A Hydrochloride exerts its effects by inhibiting urokinase plasminogen activator, which is involved in the conversion of plasminogen to plasmin. This inhibition prevents the breakdown of fibrin clots, thereby affecting processes like cell migration and tissue remodeling. The molecular targets include the active site of urokinase plasminogen activator and associated pathways .
Comparison with Similar Compounds
UCD74A Hydrochloride is similar to other inhibitors of urokinase plasminogen activator, such as UCD38B. it is unique due to its cell-impermeant nature, which restricts its action to extracellular targets. This makes it particularly useful in studies where selective inhibition of extracellular urokinase plasminogen activator is required .
Similar Compounds
- UCD38B
- Amiloride derivatives
- Other urokinase plasminogen activator inhibitors
Properties
Molecular Formula |
C8H11Cl2N7O3 |
---|---|
Molecular Weight |
324.12 g/mol |
IUPAC Name |
2-[[6-amino-3-chloro-5-(diaminomethylidenecarbamoyl)pyrazin-2-yl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H10ClN7O3.ClH/c9-4-6(13-1-2(17)18)15-5(10)3(14-4)7(19)16-8(11)12;/h1H2,(H,17,18)(H3,10,13,15)(H4,11,12,16,19);1H |
InChI Key |
DAXTZYIVXWPBGS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)NC1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.